molecular formula C10H11NO2 B11758142 4-Methoxy-3-methylisoindolin-1-one

4-Methoxy-3-methylisoindolin-1-one

Cat. No.: B11758142
M. Wt: 177.20 g/mol
InChI Key: VNHHGVHAYYNQDY-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylisoindolin-1-one is a chemical compound based on the privileged isoindolinone heterocyclic scaffold , a structure of high significance in medicinal chemistry and organic synthesis . This scaffold is found in a wide range of biologically active molecules and natural products, making it a valuable building block for drug discovery and development . The specific substitution pattern of this compound, featuring a methoxy group and a methyl group at the 3-position, makes it a versatile intermediate for the construction of more complex nitrogen-containing heterocycles . Researchers utilize isoindolin-1-one derivatives as key precursors in the synthesis of various fused heterocyclic systems, such as cinnolines and 1,2,4-benzotriazines, which are known to possess a broad spectrum of biological activities . These activities can include antimalarial, antibacterial, antiviral, and anticancer properties . The synthetic versatility of 3-substituted isoindolin-1-ones allows for their participation in intramolecular cyclization reactions, enabling the efficient exploration of novel chemical space for pharmaceutical and agrochemical applications . This compound is presented for research purposes as a building block in method development, library synthesis, and the investigation of new bioactive molecules. Hazard Statements: H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation). Precautionary Statements: P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-methoxy-3-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H11NO2/c1-6-9-7(10(12)11-6)4-3-5-8(9)13-2/h3-6H,1-2H3,(H,11,12)

InChI Key

VNHHGVHAYYNQDY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2OC)C(=O)N1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 3 Methylisoindolin 1 One and Its Analogues

Modern Approaches to Isoindolinone Core Formation

Contemporary organic synthesis has seen a shift towards more efficient and atom-economical reactions. For isoindolinone synthesis, this has translated into the development of powerful metal-catalyzed cyclization reactions and innovative photochemical routes that offer novel pathways to these valuable heterocyclic compounds.

Metal-Catalyzed Cyclization Reactions for Isoindolinone Assembly

Transition metal catalysis has become an indispensable tool for the construction of complex molecular architectures from simple precursors. Catalysts based on palladium, copper, rhodium, and cobalt have been extensively developed for the synthesis of isoindolinones, often proceeding through direct C-H bond activation and functionalization, which avoids the need for pre-functionalized substrates.

Palladium catalysis is a cornerstone of modern cross-coupling and cyclization chemistry. In the context of isoindolinone synthesis, palladium-catalyzed reactions offer robust and versatile methods, including dehydrogenative C-H cyclization and carbonylative approaches.

A significant advancement is the use of palladium-on-carbon (Pd/C) for the intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides to form isoindolinones. rsc.org This method is particularly noteworthy as it proceeds efficiently without the need for stoichiometric oxidants, with a catalytic amount of a base being the only other required reagent. rsc.org A mechanistic study suggested the potential formation of hydrogen gas during the reaction. rsc.org This oxidant-free condition is advantageous, especially for substrates containing easily oxidizable moieties like indoles. rsc.org The methodology demonstrates broad substrate scope, tolerating both electron-donating groups, such as methoxy (B1213986), and electron-withdrawing halogens on the aromatic ring. rsc.org

Another powerful palladium-catalyzed strategy involves the carbonylative cyclization of o-halobenzoates with primary amines, which provides a one-step synthesis of 2-substituted isoindole-1,3-diones, precursors that can be related to isoindolinones. acs.org This method also shows good functional group tolerance, including for methoxy groups. acs.org Furthermore, diastereoselective syntheses have been achieved; for instance, 2-bromobenzaldehyde (B122850) can react with chiral alkanolamines under a carbon monoxide atmosphere with a palladium(II) catalyst to yield tricyclic isoindolinones with good diastereoselectivity. tandfonline.com

Table 1: Examples of Palladium-Mediated Isoindolinone Synthesis

Catalyst System Substrate Type Reaction Type Key Feature
Pd/C, Base 2-Benzyl-N-mesylbenzamides Dehydrogenative C(sp³)–H Amidation Oxidant-free conditions, broad scope including methoxy groups. rsc.org
Pd(OAc)₂ or Pd(TFA)₂ Tosylated benzamides & Alkenes Oxidative C-H Olefination/Annulation Uses O₂ or air as the oxidant. nih.gov

Copper catalysts, being more economical than their palladium counterparts, have emerged as powerful alternatives for isoindolinone synthesis. These methods often involve C-H functionalization or coupling reactions to construct the heterocyclic core.

One notable copper-catalyzed approach is the intramolecular benzylic C–H sulfamidation of 2-alkyl-N-substituted benzamides. acs.orgresearchgate.net In this process, a sulfonamide group acts as both a directing group and the functionalizing reagent to facilitate the cyclization. acs.org The resulting N-sulfonyl isoindolinone can then be deprotected to yield the free isoindolinone. acs.org This method avoids the need for halogenated substrates or toxic reagents like carbon monoxide. researchgate.net

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been shown to efficiently catalyze the C-C coupling of 3-hydroxyisoindolinones with various aryl-, heteroaryl-, and alkenylboronic acids. acs.org This reaction proceeds via a C(sp³)–OH cleavage followed by concomitant C–C bond formation, providing a direct route to C(3)-substituted isoindolinones, which are common motifs in biologically active molecules. acs.org The reaction works for both inter- and intramolecular versions. acs.org

Table 2: Examples of Copper-Catalyzed Isoindolinone Synthesis

Catalyst System Substrate Type Reaction Type Key Feature
Copper Catalyst 2-Alkyl-N-sulfonylbenzamides Intramolecular C–H Sulfamidation Sulfonamide acts as directing and functionalizing group. acs.org
Cu(OTf)₂ 3-Hydroxyisoindolinones & Boronic Acids C(sp³)–OH Cleavage / C–C Coupling Facile synthesis of C(3)-substituted isoindolinones. acs.org

Cobalt and rhodium catalysts have enabled novel and efficient routes to isoindolinones, primarily through C-H activation pathways. These metals can catalyze annulation reactions with a variety of coupling partners.

Rhodium complexes, such as [{RhCl₂Cp*}₂], have been effectively used in the annulation of N-benzoylsulfonamides with both terminal and internal olefins to produce a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov A unique application involves the reaction with diazoacetate, where the rhodium complex first catalyzes the dimerization of the diazoacetate, which then participates in the C-H functionalization and cyclization cascade. nih.gov The proposed mechanism involves the generation of a five-membered rhodacycle intermediate, followed by olefin insertion and reductive elimination. nih.gov

Cobalt catalysis has been successfully applied to the enantioselective C-H carbonylation to produce chiral isoindolinones. scilit.com This method uses inexpensive cobalt(II) salts and carbon monoxide to achieve desymmetrization, kinetic resolution, and parallel kinetic resolution, yielding products with excellent enantioselectivities. scilit.com The synthetic utility of this approach has been demonstrated in the asymmetric synthesis of biologically active compounds. scilit.com The general reactivity of rhodium and cobalt carbonyl clusters with olefins has been studied, providing foundational knowledge for these catalytic transformations. doi.org

Photochemical Routes to Isoindolinone Derivatives

Photochemistry offers a unique approach to chemical synthesis, using light to access reactive intermediates that are often difficult to generate through thermal methods. For isoindolinone synthesis, photochemical strategies provide mild and efficient pathways.

A key photochemical method for accessing the isoindolinone core is the photodecarboxylative addition of carboxylates to phthalimide (B116566) derivatives. jcu.edu.auresearchgate.net This reaction typically proceeds in an aqueous medium upon irradiation with UV light (e.g., λ = 300 ± 25 nm). researchgate.net The process is initiated by a photoinduced electron transfer (PET) from the carboxylate to the excited phthalimide, leading to a radical ion pair. researchgate.net Subsequent decarboxylation, protonation, and C-C bond formation yield 3-hydroxy-isoindolin-1-one derivatives. researchgate.net

Table 3: Photochemical Synthesis of Isoindolinone Precursors

Substrates Reaction Conditions Intermediate Product Final Product Type
N-Substituted Phthalimides & Carboxylates UV irradiation in aqueous media 3-Hydroxy-isoindolin-1-ones 3-(Alkyl/Aryl)methyleneisoindolin-1-ones (after dehydration). jcu.edu.auresearchgate.net
Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) has emerged as a powerful tool in organic synthesis, enabling the formation of radical ions under mild conditions, which can then undergo a variety of chemical transformations. jcu.edu.aursc.orgmdpi.com In the context of isoindolinone synthesis, PET processes offer a metal-free approach to initiate cyclization reactions. An excited state of a molecule can be both a stronger oxidizing and reducing agent than its ground state, facilitating electron transfer with a suitable quencher to generate reactive radical intermediates. jcu.edu.au

One notable application involves the metal-free photoredox catalyzed amidyl N-centered radical addition to the C-C triple bond of ortho-alkynylated benzamides. This process, initiated by photoinduced electron transfer, leads to the formation of 3-hydroxyisoindolin-1-ones, among other products, via a proton-coupled electron transfer (PCET) mechanism under mild reaction conditions. organic-chemistry.org While this specific example yields a hydroxylated product, the underlying principle of generating a radical on the nitrogen or an adjacent carbon through PET and subsequent cyclization onto a tethered functional group represents a viable strategy for accessing the core isoindolinone structure. The substitution pattern on the aromatic ring, such as the methoxy group in 4-methoxy-3-methylisoindolin-1-one, is typically incorporated into the starting benzamide (B126) precursor.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has revolutionized the field by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often enhanced selectivity. nih.govnih.gov The application of microwave irradiation can lead to rapid and efficient construction of complex heterocyclic scaffolds.

Multi-component and Cascade Reactions in Isoindolinone Synthesis

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources. nih.govrug.nlnih.gov These approaches are particularly well-suited for the synthesis of diverse libraries of heterocyclic compounds, including isoindolinones.

A powerful example is the Ugi four-component reaction (U-4CR), which can be followed by an intramolecular transformation to build the isoindolinone scaffold. The synthesis of epoxyisoindolinones via a Ugi-4CR followed by an intramolecular Diels-Alder reaction demonstrates the utility of this approach. researchgate.net The initial Ugi reaction brings together four components to form a linear precursor, which then undergoes a subsequent intramolecular cyclization to yield the complex isoindolinone derivative.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, have also been effectively used. For example, the lithiation of N'-benzyl-N,N-dimethylureas with t-butyllithium, followed by reaction with various electrophiles, affords a range of 3-substituted isoindolin-1-ones in high yields through a one-pot lithiation, substitution, and cyclization sequence. nih.gov Another notable cascade process involves the reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes as pronucleophiles, leading to new isoindolin-1-ones with a tetrasubstituted C-3 position. nih.gov These reactions proceed under mild, metal-free conditions. The synthesis of this compound could be envisioned through a similar multi-component or cascade strategy, where a precursor bearing the 4-methoxybenzoyl moiety reacts with components that introduce the N-H and the 3-methyl group.

Hexadehydro-Diels–Alder (HDDA) Reactions for de novo Isoindolinone Construction

The hexadehydro-Diels–Alder (HDDA) reaction is a powerful transformation in organic synthesis that allows for the de novo construction of benzenoid rings. wikipedia.orgnih.gov This reaction involves the [4+2] cycloaddition of a 1,3-diyne with a diynophile (another alkyne) to generate a highly reactive benzyne (B1209423) intermediate. This intermediate can then be trapped by a variety of nucleophiles or undergo further reactions to yield structurally complex aromatic compounds. nih.gov

In the context of isoindolinone synthesis, the HDDA reaction provides a unique approach to construct the benzene (B151609) ring portion of the molecule from acyclic precursors. A notable example is the iron-catalyzed cascade HDDA reaction for the synthesis of fused isoindolines. In this method, a 1,3-diyne undergoes a [4+2] cycloisomerization with a diynophile to form a benzyne intermediate, which is then trapped by an intramolecular nucleophile to construct the fused heterocyclic system in high yields. rsc.org This strategy is particularly valuable for creating heavily substituted aromatic rings that might be difficult to access through traditional substitution reactions on a pre-existing benzene ring. For the synthesis of this compound, a triyne precursor could be designed such that the HDDA reaction generates a benzyne that is subsequently trapped by a tethered amine-containing group, leading to the formation of the isoindolinone core with the desired substitution pattern.

Electrochemically Initiated Synthetic Strategies

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a traceless reagent to initiate reactions. rsc.org This approach can provide access to reactive intermediates under mild conditions and often with high selectivity.

The synthesis of isoindolinones has been successfully achieved through electrochemically initiated strategies. One such method involves an electrochemically induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines. nih.gov This process, carried out at a platinum cathode, leads to the formation of N-aryl isoindolinones. The electrochemical step initiates a sequence of chemical reactions that ultimately form the isoindolinone ring. Another relevant electrochemical method is the reduction of cyclic imides, such as phthalimides, to hydroxylactams and lactams. This transformation can be controlled by adjusting the electric current and reaction time, offering a versatile route to the isoindolinone core. organic-chemistry.org The functional groups on the aromatic ring, like the methoxy group in the target molecule, are generally well-tolerated in these electrochemical transformations.

Below is a table summarizing representative examples of electrochemically synthesized isoindolinone analogues.

Starting Material 1Starting Material 2ProductYield (%)Reference
2-FormylbenzonitrileAniline (B41778)N-Phenylisoindolin-1-one75 nih.gov
2-Formylbenzonitrile4-MethoxyanilineN-(4-Methoxyphenyl)isoindolin-1-one82 nih.gov
2-Formylbenzonitrile4-MethylanilineN-(p-Tolyl)isoindolin-1-one78 nih.gov
N-Phenylphthalimide-3-Hydroxy-2-phenylisoindolin-1-one85 organic-chemistry.org

Regioselective and Stereoselective Synthesis of this compound Scaffolds

The biological activity of many isoindolinone-containing compounds is highly dependent on their stereochemistry. Therefore, the development of regioselective and stereoselective methods for the synthesis of these scaffolds is of great importance.

Diastereoselective Isoindolinone Synthesis

The creation of a stereocenter at the C-3 position of the isoindolinone ring has been a significant focus of synthetic efforts. Several diastereoselective methods have been developed to control the relative stereochemistry of this position with respect to other stereocenters in the molecule.

One approach involves a one-pot tandem reaction of 2-cyanobenzaldehyde (B126161) and primary nitroalkanes, which proceeds through a nitroaldol (Henry) reaction followed by cyclization and rearrangement to yield 3-substituted isoindolinones. acs.orgsigmaaldrich.com In some cases, direct diastereoselective crystallization from the reaction mixture can be achieved.

Another powerful strategy is the Rh(III)-catalyzed oxidative C-H olefination/annulation of benzamides with acrylic esters, using a chiral N-sulfinyl amide as a directing group. nih.govrsc.org This reaction proceeds via an oxidative C-H olefination and subsequent intramolecular aza-Michael addition, affording a series of chiral isoindolinones with good diastereoselectivity. The chiral auxiliary can be subsequently removed to provide the enantiomerically pure 3-substituted isoindolinone.

Furthermore, the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones provides an efficient route to asymmetric 3-substituted isoindolinones. acs.org Deprotonation of the N-sulfinyl isoindolinone with a strong base generates a chiral carbanion, which can then be alkylated with various electrophiles with high diastereoselectivity.

The table below presents data on the diastereoselective synthesis of 3-substituted isoindolinones.

Starting BenzamideAlkene/ElectrophileProductDiastereomeric Ratio (dr)Yield (%)Reference
N-(tert-Butylsulfinyl)benzamideMethyl acrylate(S)-Methyl 2-(1-oxo-2-((S)-tert-butylsulfinyl)isoindolin-3-yl)acetate5.5:178 nih.gov
N-(tert-Butylsulfinyl)benzamideEthyl acrylate(S)-Ethyl 2-(1-oxo-2-((S)-tert-butylsulfinyl)isoindolin-3-yl)acetate5:185 nih.gov
(S)-2-(tert-Butylsulfinyl)isoindolin-1-oneMethyl iodide(3S,SS)-3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one>98:295 acs.org
(S)-2-(tert-Butylsulfinyl)isoindolin-1-oneBenzyl bromide(3S,SS)-3-Benzyl-2-(tert-butylsulfinyl)isoindolin-1-one>98:292 acs.org

Sustainable and Green Chemistry Principles in Isoindolinone Synthesis

The integration of green chemistry principles into the synthesis of isoindolinones is an area of active research, aiming to reduce environmental impact by preventing waste, improving atom economy, and utilizing less hazardous substances. rsc.orgjnj.com These principles guide the development of new synthetic routes that are both efficient and environmentally benign. rsc.org

A key strategy is the use of environmentally friendly solvents, with water being a prime example. Researchers have developed three-component reactions of 2-formylbenzoic acids, primary amines, and 2-methylazaarenes in water under catalyst- and additive-free conditions. researchgate.net This method allows for the direct construction of multiple C-N and C-C bonds in a one-pot fashion, leading to high yields of the desired isoindolinones. researchgate.net Rhodium-catalyzed synthesis of isoindolinones has also been achieved using water as a solvent, featuring a sequential C-H activation/allene formation/cyclization pathway that is highly regioselective. researchgate.net

Another green approach involves tandem reactions catalyzed by recyclable organocatalysts. For instance, a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters has been developed using a fluorous phosphine (B1218219) as an organocatalyst in green solvents. rsc.org This process allows for the synthesis of a variety of isoindolinones in good to excellent yields without the need for column chromatography. rsc.org Critically, both the catalyst and the solvent can be recycled, significantly reducing resource consumption and waste. rsc.org Furthermore, synthetic efficiency is measured by metrics like the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product. A rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones and diazo compounds has been reported with a low E-factor of 5.70, highlighting its green credentials. rsc.org

Table 2: Green Chemistry Approaches in Isoindolinone Synthesis

Methodology Key Green Principles Solvent Catalyst Advantages Ref.
Three-component tandem reaction Use of benign solvent, Catalyst-free Water None High yields, catalyst- and additive-free. researchgate.net
Tandem reaction Use of benign solvent, Catalyst recycling Green Solvents Fluorous Phosphine (Organocatalyst) Recyclable catalyst and solvents, no chromatography needed. rsc.org
Rhodium-catalyzed C-H activation Use of benign solvent Water Rhodium catalyst High regioselectivity, use of water. researchgate.net

Elucidation of Reaction Mechanisms in 4 Methoxy 3 Methylisoindolin 1 One Formation

Mechanistic Pathways of Cyclization Reactions in Isoindolinone Synthesis

The formation of the isoindolinone scaffold is fundamentally a cyclization reaction. Several mechanistic pathways can be employed to construct this heterocyclic core, often involving the formation of a new carbon-nitrogen bond to close the five-membered lactam ring.

One common pathway involves the reaction of a 2-substituted benzoic acid derivative with an amine. For instance, the condensation of 2-formylbenzoic acid with a primary amine can generate an intermediate that subsequently undergoes rearrangement to form the isoindolinone. researchgate.net A proposed mechanism for this type of reaction initiates with the condensation of the primary amine with 2-formylbenzoic acid to generate an intermediate which then undergoes a subsequent rearrangement to afford the final isoindolinone product. researchgate.net

Another significant pathway is the transition metal-catalyzed C-H activation and subsequent cyclization. researchgate.netnih.govabo.fi In these reactions, a directing group on a benzamide (B126) substrate guides a transition metal catalyst to activate a C-H bond on the aromatic ring, which then allows for the coupling with an alkene or other reaction partner, followed by intramolecular amidation to form the isoindolinone ring. rsc.org

Cascade reactions, also known as domino reactions, provide an efficient route to isoindolinones by forming multiple bonds in a single synthetic operation. An example is the K2CO3-promoted cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate. The proposed mechanism involves the deprotonation of dimethylmalonate, followed by carbonyl addition to the ketone, cyclization at the cyano group to form a cyclic imidate intermediate, and subsequent rearrangement to the final isoindolinone product. nih.gov

Metal-free tandem cyclization reactions have also been developed. For example, the reaction of ester-functionalized aziridines promoted by DBU and carboxylic acids proceeds through a sequential ring-opening of the aziridine, lactamization, and elimination to form 3-methyleneisoindolin-1-ones. organic-chemistry.org

The following table summarizes various cyclization strategies for isoindolinone synthesis.

Reaction TypeStarting MaterialsKey Mechanistic StepsReference(s)
Condensation/Rearrangement2-Formylbenzoic acid, Primary amineCondensation, Rearrangement researchgate.net
Transition Metal-Catalyzed C-H ActivationBenzamide derivatives, AlkenesC-H activation, C-C bond formation, Intramolecular amidation researchgate.netnih.govrsc.org
Base-Promoted Cascade Reaction2-Acetylbenzonitrile, DimethylmalonateDeprotonation, Carbonyl addition, Cyclization, Rearrangement nih.gov
Metal-Free Tandem CyclizationEster-functionalized aziridines, Carboxylic acidsAziridine ring-opening, Lactamization, Elimination organic-chemistry.org

Role of Catalysts and Reagents in Directing Reaction Mechanisms (e.g., PTSA, Organometallic Reagents, DBU)

The choice of catalysts and reagents is paramount in directing the mechanistic pathway of isoindolinone synthesis, influencing reaction rates, selectivity, and the types of functional groups that can be tolerated.

p-Toluenesulfonic acid (PTSA) is a strong organic acid catalyst frequently used in organic synthesis. p-toluenesulfonicacid-ptbba.compreprints.orgechemi.com In the context of isoindolinone formation, PTSA can be used to catalyze the dehydration of a 3-hydroxyisoindolinone intermediate to form a 3-methyleneisoindolinone. researchgate.net The mechanism involves the protonation of the hydroxyl group by PTSA, making it a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond. p-toluenesulfonicacid-ptbba.com In some cases, PTSA can facilitate self-condensation reactions, leading to byproducts if not carefully controlled. researchgate.net

Organometallic reagents , such as Grignard reagents (e.g., methylmagnesium bromide) and organolithium compounds, are powerful nucleophiles used to introduce alkyl or aryl groups. researchgate.netmt.comyoutube.com In isoindolinone synthesis, an organometallic reagent can add to a phthalimide (B116566) derivative to generate a 3-hydroxy-3-substituted isoindolinone intermediate. researchgate.net The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on one of the carbonyl carbons of the phthalimide.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered amidine base. taylorandfrancis.comhighfine.comresearchgate.net Its primary role in organic reactions is to promote elimination reactions (dehydrohalogenation) or to act as a base catalyst. highfine.com In the synthesis of 3-methyleneisoindolin-1-ones from ester-functionalized aziridines, DBU acts as a base to facilitate the elimination of a carboxylic acid in the final step of a tandem reaction sequence. organic-chemistry.org DBU can also be used as a base in metal-catalyzed reactions, such as the Sonogashira coupling followed by cycloisomerization to form 3-(phenylmethylene)isoindoline-1-ones. taylorandfrancis.com

The table below details the function of these catalysts and reagents in isoindolinone synthesis.

Catalyst/ReagentTypeRole in Reaction MechanismExample ApplicationReference(s)
p-Toluenesulfonic acid (PTSA)Strong Acid CatalystProtonates hydroxyl groups to facilitate dehydration/elimination.Formation of 3-methyleneisoindolinones from 3-hydroxyisoindolinones. researchgate.netp-toluenesulfonicacid-ptbba.com
Organometallic Reagents (e.g., Grignard)NucleophileAdds alkyl/aryl groups to carbonyls.Addition to phthalimides to form 3-hydroxy-3-substituted isoindolinones. researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Non-nucleophilic BasePromotes elimination reactions; acts as a base catalyst.Tandem cyclization of aziridines; base in Pd-catalyzed reactions. organic-chemistry.orgtaylorandfrancis.com

Characterization of Key Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. However, their existence is frequently inferred from mechanistic studies, trapping experiments, and computational analysis.

In many isoindolinone syntheses, a 3-hydroxyisoindolinone is a key isolable intermediate. For example, the addition of a Grignard reagent to a phthalimide initially forms a 3-hydroxyisoindolinone, which can then be dehydrated to a 3-methyleneisoindolinone. researchgate.net These intermediates can be characterized by standard spectroscopic methods like NMR and IR, with a characteristic hydroxyl signal in the spectra.

Another important class of intermediates is the N-acyliminium ion . These electrophilic species can be generated from 3-hydroxyisoindolinones under acidic conditions. digitellinc.com The N-acyliminium ion is highly reactive towards nucleophiles, allowing for the introduction of a wide variety of substituents at the C-3 position.

In base-catalyzed cascade reactions, such as the reaction of 2-acetylbenzonitrile with dimethylmalonate, a cyclic imidate has been proposed as a key intermediate. nih.gov This intermediate is formed through the cyclization of the initial adduct onto the nitrile group, and it subsequently rearranges to the more stable isoindolinone lactam structure.

The transition states in these reactions are even more elusive. For stereoselective reactions, the transition state geometry determines the final stereochemical outcome. For example, in the enantioselective synthesis of chiral isoindolinones, the transition state involves the interaction of the substrate, catalyst, and nucleophile in a highly organized, sterically defined arrangement. nih.govbeilstein-journals.org In a proposed mechanism for a base-catalyzed cascade reaction, the intramolecular aza-Michael reaction is favored from one face of a prochiral intermediate, leading to the observed stereoselectivity. nih.gov

Key intermediates in isoindolinone synthesis are summarized below.

IntermediatePrecursorsSubsequent ReactionMechanistic SignificanceReference(s)
3-HydroxyisoindolinonePhthalimide + Organometallic reagentDehydration, ReductionStable, isolable intermediate for further functionalization. researchgate.net
N-Acyliminium Ion3-Hydroxyisoindolinone + AcidNucleophilic additionHighly reactive electrophile for C-3 substitution. digitellinc.com
Cyclic Imidate2-Acylbenzonitrile + NucleophileRearrangementKey intermediate in cascade reactions leading to the lactam ring. nih.gov

Proposed Mechanisms for Specific Functional Group Introduction (e.g., Methoxy (B1213986), Methyl)

The synthesis of the target compound, 4-Methoxy-3-methylisoindolin-1-one, requires the specific introduction of a methoxy group at the 4-position of the aromatic ring and a methyl group at the 3-position of the lactam ring.

Introduction of the Methoxy Group: The methoxy group is typically introduced at the beginning of the synthetic sequence by using a starting material that already contains this functionality. For example, a methoxy-substituted phenylacetic acid or a methoxy-substituted aniline (B41778) could be used as a precursor. core.ac.ukchim.it An alternative, though less common for this specific scaffold, is the late-stage introduction of a methoxy group onto the aromatic ring. One potential, though challenging, method involves the nucleophilic aromatic substitution of a halogen (e.g., chlorine) with a methoxide (B1231860) anion. This reaction is often difficult on electron-rich aromatic rings unless activated, for instance, by complexation with a chromium tricarbonyl group. clockss.org

Introduction of the Methyl Group: The methyl group at the C-3 position can be introduced through several mechanistic routes:

Reaction with a Methyl Organometallic Reagent: As previously discussed, the reaction of a suitable phthalimide (e.g., 3-methoxyphthalimide) with a methyl Grignard reagent (CH3MgBr) or methyllithium (B1224462) would lead to the formation of a 3-hydroxy-3-methylisoindolinone intermediate. Subsequent reduction of the hydroxyl group would yield the desired 3-methylisoindolinone.

Cascade Reaction of a Methyl Ketone: A cascade reaction starting from a 2-acetylbenzonitrile derivative (e.g., 2-acetyl-3-methoxybenzonitrile) with a suitable nucleophile can directly install the methyl group at the C-3 position. nih.gov The methyl group is part of the starting ketone functionality.

Direct Alkylation: A chiral N-tert-butylsulfinyl-isoindolinone can be deprotonated with a strong base like LDA to form a carbanion at the C-3 position. This carbanion can then be alkylated with a methylating agent (e.g., methyl iodide) to introduce the methyl group. acs.org

A plausible synthetic approach for this compound might involve the reaction of 3-methoxyphthalic anhydride (B1165640) with an amine, followed by reaction with methylmagnesium bromide and subsequent reduction.

Understanding Stereoselectivity-Determining Steps in Chiral Isoindolinone Construction

When the C-3 position of an isoindolinone is substituted with a group other than hydrogen and is attached to two different groups, it becomes a stereocenter. The synthesis of a single enantiomer of a chiral isoindolinone requires stereoselective methods.

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary attached to the isoindolinone nitrogen. acs.orgchim.it For example, (R)-phenylglycinol can be condensed with 2-formylbenzoic acid to form a tricyclic lactam. The stereocenter on the auxiliary directs the approach of a nucleophile or an electrophile to the C-3 position from a specific face, leading to a high diastereomeric excess. The auxiliary can then be cleaved to yield the enantiomerically enriched 3-substituted isoindolinone. The stereoselectivity is determined in the bond-forming step at the C-3 position, where the bulky chiral auxiliary blocks one face of the molecule.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of isoindolinones. rsc.org Chiral phosphoric acids, for example, can catalyze the reaction between a 3-hydroxyisoindolinone and a ketone. rsc.org The mechanism involves the in situ formation of an N-acyliminium ion, which then forms a chiral ion pair with the conjugate base of the phosphoric acid catalyst. The chiral environment created by the catalyst dictates the facial selectivity of the nucleophilic attack on the iminium ion, which is the stereoselectivity-determining step. researchgate.net

The key to stereoselectivity lies in the transition state of the bond-forming reaction at the C-3 position. The catalyst or chiral auxiliary creates a specific three-dimensional environment that makes one transition state significantly lower in energy than the other, leading to the preferential formation of one stereoisomer. nih.gov

MethodStereocontrol ElementStereoselectivity-Determining StepExampleReference(s)
Chiral AuxiliaryCovalently attached chiral groupDiastereoselective nucleophilic addition or alkylation at C-3.Alkylation of N-tert-butylsulfinyl-isoindolinones. acs.orgchim.it
OrganocatalysisChiral catalyst (e.g., phosphoric acid)Enantioselective nucleophilic attack on an N-acyliminium ion intermediate.Reaction of 3-hydroxyisoindolinones with ketones. rsc.orgresearchgate.net

Derivatization and Functionalization Strategies for the 4 Methoxy 3 Methylisoindolin 1 One Scaffold

Strategic Modifications of the Isoindolinone Ring System

The inherent reactivity of the isoindolinone ring system allows for a variety of strategic modifications. These transformations are crucial for fine-tuning the pharmacological profile of molecules based on this scaffold.

Substitutions at the Nitrogen Atom of the Isoindolinone Lactam

The nitrogen atom of the lactam in the isoindolinone ring is a common site for substitution, enabling the introduction of a wide array of functional groups. This modification can significantly influence the molecule's properties. Various N-substituted isoindolinones can be synthesized with high yields. organic-chemistry.org One effective method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with different amines, utilizing ultrathin platinum nanowires as a catalyst under a hydrogen atmosphere. organic-chemistry.org

Another approach is the copper-catalyzed arylation of the amide nitrogen. For instance, the reaction of a 3-substituted isoindolinone with iodobenzene (B50100) in the presence of copper(I) iodide and potassium carbonate in DMF at elevated temperatures yields the corresponding N-phenyl derivative. nih.gov These methods provide a direct route to introduce alkyl, aryl, and other substituents at the nitrogen position, which is a key strategy in modifying the molecule's biological activity and physical properties.

Introduction and Manipulation of Alkylidene and Arylidene Moieties at C3

The C3 position of the isoindolinone ring is another key site for functionalization, often involving the introduction of alkylidene and arylidene groups. These moieties can extend the conjugation of the system and provide handles for further chemical transformations.

A palladium-catalyzed multicomponent cascade reaction of 3-diazo oxindoles and isocyanides has been developed for the synthesis of N-fused polycyclic indoles, which involves an in-situ generated amide-assisted regioselective annulation. bohrium.com Furthermore, a stereoselective, one-pot synthesis of 3-arylidene-2-oxindoles can be achieved through a Heck-like carbocyclization/nucleophilic addition of N-(2-iodophenyl)-N-methyl-3-phenylpropiolamide, phenylacetylene, and a secondary amine using binaphthyl stabilized palladium nanoparticles as a reusable catalyst. bohrium.com A combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives has also been described through the reaction of 2-aminobenzohydrazides with aldehydes or ketones. nih.gov

The Wittig reaction offers a pathway to introduce alkylidene groups. For example, chalcone-based pyridinium (B92312) salts can be transformed into polycyclic isoindolines, which can then undergo the Wittig reaction with various phosphorus ylides to achieve further structural diversity. rsc.org

Functionalization of the Methoxy (B1213986) and Methyl Groups on the Aromatic Ring

The methoxy and methyl groups on the aromatic ring of 4-methoxy-3-methylisoindolin-1-one are also amenable to functionalization, offering another avenue for structural diversification.

The functionalization of methyl groups in complex molecules is an area of active research. nih.govrsc.orgrsc.org For instance, the direct generation of a C,N-dianion from 2-methylindole (B41428) has been achieved, leading to the regiospecific functionalization of the 2-methyl group. rsc.org While not directly on the specified isoindolinone, this chemistry highlights the potential for activating and modifying the methyl group on the aromatic ring. This could involve oxidation to an alcohol or carboxylic acid, or halogenation to introduce a reactive handle.

Regarding the methoxy group, derivatization strategies often involve demethylation to the corresponding phenol, which can then be further functionalized. Acylated derivatives of regioisomeric methoxy-methyl-phenethylamines have been prepared and studied, indicating that the methoxy group can be a site for modification, although this is often in the context of analytical characterization. ojp.gov

Creation of Fused Polycyclic and Heterocyclic Systems Incorporating the Isoindolinone Unit

The isoindolinone scaffold can serve as a building block for the construction of more complex polycyclic and heterocyclic systems. These fused structures are of significant interest due to their prevalence in natural products and their potential for novel biological activities.

Several synthetic strategies have been developed to access fused isoindolinone ring systems. researchgate.net One approach involves an N-acyliminium ion cyclization reaction, which can lead to chiral ring-fused isoindolinone products with high diastereoselectivity. capes.gov.br Another method utilizes an isoindole umpolung strategy, where in situ-generated nucleophilic isoindoles are converted to electrophilic isoindoliums that undergo a Pictet-Spengler-type cyclization to form a variety of polycyclic isoindolines. nih.gov

Furthermore, skeletal remodeling of chalcone-based pyridinium salts through a dearomative ring-opening/ring-closing sequence provides access to structurally intriguing polycyclic isoindolines. rsc.org The Heck reaction has also been employed for the synthesis of fused isoindolinone rings. researchgate.net Additionally, organocatalytic enantioselective (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols yields spiro isoindolinone-oxepine-fused indoles. rsc.org

Diversity-Oriented Synthesis (DOS) Approaches for Isoindolinone Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries, which are essential for discovering new bioactive compounds. nih.govcam.ac.ukcam.ac.uk Applying DOS principles to the isoindolinone scaffold allows for the systematic exploration of chemical space around this privileged core.

The goal of DOS is to create libraries with high skeletal, stereochemical, and substituent diversity. nih.gov This can be achieved through various strategies, including the use of branching pathways from a common intermediate to generate different molecular scaffolds. nih.gov For isoindolinone libraries, this could involve preparing a key intermediate that can be divergently elaborated into various fused or substituted analogs.

Recent applications of DOS have focused on producing novel, 3-dimensional fragment collections for fragment-based drug discovery. nih.gov The isoindolinone scaffold, with its inherent three-dimensionality, is an excellent starting point for such endeavors. By combining different building blocks in a modular fashion, libraries of complex and diverse isoindolinone-based molecules can be efficiently synthesized. nih.gov

Selective Functionalization of Indoles and Related Structures via Aminomethylation

The aminomethylation of indoles is a key transformation in organic synthesis, providing access to a wide range of biologically active compounds. Isoindolinone-derived reagents can be utilized in these reactions.

The Mannich reaction and related Friedel-Crafts-type reactions are common methods for the aminomethylation of indoles, typically resulting in substitution at the C-3 position. frontiersin.org However, achieving selectivity at other positions, such as N-1, remains a challenge. frontiersin.org

Recent developments have focused on achieving selective aminomethylation. For instance, efficacious routes have been developed for the selective synthesis of C-3 amino-methylated indoles and 4-indol-3-yl-methylanilines from indoles and 1,3,5-triazinanes. nih.gov The reaction outcome can be controlled by the presence or absence of a Lewis acid. nih.gov Another method involves the copper-catalyzed decarboxylative aminomethylation of indole-3-carboxylic acids with 1,2-oxazetidines to produce 3-aminomethylindoles. organic-chemistry.orgresearchgate.net This reaction proceeds through a nonradical pathway and demonstrates broad functional group tolerance. organic-chemistry.org These strategies could potentially be adapted to use aminomethylating agents derived from this compound, thereby tethering the isoindolinone scaffold to an indole (B1671886) nucleus.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their electronic environment, and their connectivity. For 4-Methoxy-3-methylisoindolin-1-one, one would expect to observe distinct signals for each unique proton.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would confirm their positions relative to the methoxy (B1213986) and lactam functionalities.

Methine Proton (C3-H): The proton at the C3 position, adjacent to the methyl group, would likely appear as a quartet, coupled to the three protons of the methyl group.

Methoxy Protons (OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region.

Methyl Protons (CH₃): The three protons of the methyl group at the C3 position would likely appear as a doublet, coupled to the C3-H proton.

Amide Proton (N-H): A broad singlet corresponding to the N-H proton of the lactam ring would also be expected.

Expected ¹H NMR Data (Hypothetical)

Proton Assignment Expected Chemical Shift (δ ppm) Expected Multiplicity
Aromatic (H5, H6, H7) ~6.8 - 7.5 m (multiplet)
Methine (C3-H) ~4.5 - 5.0 q (quartet)
Methoxy (OCH₃) ~3.8 - 4.0 s (singlet)
Methyl (C3-CH₃) ~1.4 - 1.6 d (doublet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The lactam carbonyl carbon would be the most deshielded, appearing far downfield (typically δ 165-175 ppm).

Aromatic Carbons: The carbons of the benzene ring would appear in the δ 110-150 ppm range. The carbon attached to the methoxy group (C4) would be significantly affected by the oxygen's electron-donating effect.

Methine Carbon (C3): The C3 carbon would appear in the aliphatic region, likely around δ 50-60 ppm.

Methoxy Carbon (OCH₃): The carbon of the methoxy group would be found around δ 55-60 ppm.

Methyl Carbon (CH₃): The C3-methyl carbon would be the most shielded, appearing upfield around δ 15-25 ppm.

Expected ¹³C NMR Data (Hypothetical)

Carbon Assignment Expected Chemical Shift (δ ppm)
Carbonyl (C1) ~168.0
Aromatic (C3a, C4, C5, C6, C7, C7a) ~110.0 - 150.0
Methine (C3) ~55.0
Methoxy (OCH₃) ~56.0

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity across the entire molecule, for instance, by showing a correlation from the methoxy protons to the C4 aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which helps to confirm the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the C3-H proton and the protons of the C3-methyl group would be expected.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound (C₁₀H₁₁NO₂), the expected exact mass would be approximately 177.0790 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern would likely involve the loss of characteristic fragments such as the methyl group (•CH₃) or the methoxy group (•OCH₃).

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

N-H Stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹ would indicate the presence of the N-H bond in the lactam.

C-H Stretch: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the methyl and methine groups, while absorptions just above 3000 cm⁻¹ would correspond to the sp² C-H bonds of the aromatic ring.

C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is highly characteristic of the lactam carbonyl group. researchgate.net

C-O Stretch: An absorption corresponding to the aryl-alkyl ether C-O stretch of the methoxy group would be expected around 1250 cm⁻¹. docbrown.info

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms, provide precise bond lengths and angles, and reveal intermolecular interactions such as hydrogen bonding in the crystal lattice. As the C3 carbon is a stereocenter, X-ray crystallography of a single enantiomer could also determine its absolute configuration. While no specific crystallographic data for this compound has been published, studies on similar molecules have successfully used this technique.

Chromatographic Techniques for Separation and Purity Assessment (e.g., LC-MS, HPLC)

Chromatographic methods are fundamental for the separation of this compound from starting materials, byproducts, and other impurities that may arise during its synthesis. The choice of technique and specific method parameters are critical for achieving optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of organic compounds. For isoindolinone derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The polarity of this compound, influenced by its methoxy and methyl substituents, will dictate its retention characteristics.

A typical HPLC method for a compound like this compound would involve a gradient elution. This technique systematically varies the composition of the mobile phase to ensure the efficient elution of all components in a mixture. For instance, a gradient of increasing organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer is often employed. The use of an acidic modifier, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures and the definitive identification of compounds. Following chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer, can provide highly accurate mass measurements, enabling the confirmation of the elemental composition of this compound and the identification of any impurities. nih.gov

For instance, in the analysis of semi-synthetic isoindolinone isomers, LC-Orbitrap-HRMS has been successfully employed. nih.gov The chromatographic separation was achieved using a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid. nih.gov This approach allows for the separation of closely related isomers and their unambiguous identification through their accurate mass and fragmentation patterns.

The development of a robust LC-MS method would involve the optimization of several parameters, including the choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), ion polarity (positive or negative), and fragmentation energy for tandem mass spectrometry (MS/MS) experiments. MS/MS is particularly useful for structural elucidation by providing characteristic fragmentation patterns of the parent ion.

Detailed Research Findings and Data Tables

Due to the lack of specific published methods for this compound, the following data tables are presented as illustrative examples based on typical conditions used for the analysis of similar isoindolinone derivatives. These tables provide a starting point for method development.

Table 1: Illustrative HPLC Parameters for the Purity Assessment of this compound
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Table 2: Representative LC-MS Parameters for the Structural Confirmation of this compound
ParameterCondition
LC SystemUHPLC with Binary Pump
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% to 100% B over 15 minutes
Flow Rate0.3 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerHigh-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)
Scan Range (m/z)100 - 1000

The successful application of these chromatographic techniques is crucial for ensuring the quality and integrity of this compound. The data generated from HPLC provides quantitative information on purity, while LC-MS offers definitive structural confirmation and the identification of trace-level impurities. The combination of these methods provides a comprehensive analytical workflow for this class of compounds.

Biosynthetic Pathways of Isoindolinone Alkaloids

Enzymatic Elucidation of Isoindolinone Core Formation in Natural Products

The biosynthesis of the fundamental isoindolinone scaffold is a complex process that has been partially unraveled through the study of fungal metabolites like aspernidine A and zinnimidine (B1209266). nih.gov Research indicates that the core structure is often assembled from aromatic precursors derived from polyketide or shikimate pathways.

In the biosynthesis of the phytotoxic isoindolinone alkaloid zinnimidine by Alternaria species, a key set of enzymes, ZinA, ZinD, ZinE, and ZinF, are responsible for constructing the isoindolinone scaffold from a tetraketide precursor that resembles 2-methyl benzoic acid. nih.gov A crucial step in this process involves the flavin-dependent oxidoreductase ZinD, which catalyzes the conversion of a 1,2-benzenediol intermediate. nih.gov The presence of an amino-containing compound, such as ammonia, then leads to the spontaneous formation of the isoindolinone core. nih.gov

Similarly, studies on other isoindole natural products suggest that the initial framework can be formed through various enzymatic reactions. For instance, the biosynthesis of some isoindole alkaloids begins with the oxidation of L-tryptophan. beilstein-journals.org While the precise precursor for 4-Methoxy-3-methylisoindolin-1-one is unknown, it is likely derived from an analogous aromatic acid. The key enzymatic activities for the formation of the isoindolinone ring are summarized in the table below.

Enzyme/Enzyme Class Function in Isoindolinone Biosynthesis Example Natural Product Pathway
Polyketide Synthase (PKS)Assembly of the polyketide chain that forms the aromatic ring.Zinnimidine
Flavin-dependent OxidoreductaseCatalyzes oxidative steps leading to the isoindolinone core. nih.govZinnimidine (ZinD)
Cytochrome P450 MonooxygenaseInvolved in oxidation and rearrangement reactions.Roquesalins
Amine OxidaseOxidation of primary amines to aldehydes.General Alkaloid Biosynthesis

Identification and Characterization of Key Biosynthetic Intermediates

The elucidation of biosynthetic pathways relies heavily on the identification of stable intermediates that accumulate in mutant strains or are converted in feeding experiments. For isoindolinone alkaloids, several key intermediates have been characterized, providing a roadmap for the assembly of the final molecule.

In the zinnimidine pathway, a 2-methyl benzoic acid-like tetraketide is the initial precursor. nih.gov This is followed by a 1,2-benzenediol intermediate, which is a direct substrate for the final cyclization step. nih.gov For isoindolinones derived from amino acids, intermediates such as imino indolepyruvic acid, formed from the oxidation of L-tryptophan, have been identified in the biosynthesis of staurosporine. beilstein-journals.org

For the hypothetical biosynthesis of this compound, the likely intermediates would include a substituted benzoic acid derivative, which would then undergo amination and cyclization. The introduction of the methyl and methoxy (B1213986) groups could occur either on an early precursor or as a late-stage modification of the isoindolinone ring. The table below lists some known and putative intermediates in isoindolinone biosynthesis.

Intermediate Description Putative Role in this compound Biosynthesis
Substituted Benzoic AcidAn aromatic carboxylic acid with methyl and hydroxyl or methoxy groups.Initial aromatic precursor.
2-Aminomethyl-benzoic acid derivativeThe direct precursor to the isoindolinone ring.Product of amination of the benzoic acid derivative.
3-Methylisoindolin-1-one derivativeAn isoindolinone core with a methyl group at the 3-position.Precursor for the final methoxylation step.
4-Hydroxy-3-methylisoindolin-1-oneThe direct precursor to the final product.Substrate for O-methyltransferase.

Genetic and Genomic Analysis of Isoindolinone Biosynthesis

The genes encoding the biosynthetic machinery for isoindolinone alkaloids are often found clustered together in the genome of the producing organism. This allows for the identification of the complete set of enzymes required for the synthesis of a particular natural product.

In the fungus Aspergillus nidulans, a gene cluster responsible for the biosynthesis of the prenylated isoindolinone alkaloid aspernidine A has been identified. nih.gov Targeted gene deletions within this cluster led to the accumulation of intermediates, which helped to delineate the biosynthetic pathway. nih.gov Similarly, the zinnimidine biosynthetic gene cluster contains the genes zinA, zinD, zinE, and zinF for the core scaffold formation, and zinB for a subsequent methylation step. nih.gov

The biosynthesis of the methoxy and methyl groups of this compound would likely involve specific methyltransferases. O-methyltransferases (OMTs) are a well-characterized class of enzymes that transfer a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on a substrate. nih.govnih.gov The methoxy group at the 4-position of the target compound is almost certainly installed by such an OMT. The methyl group at the 3-position could be introduced by a C-methyltransferase, a class of enzymes also known to be involved in secondary metabolite biosynthesis. nih.gov The table below summarizes the types of genes expected to be involved in the biosynthesis of this compound.

Gene/Gene Class Encoded Enzyme Predicted Function in this compound Biosynthesis
pksPolyketide SynthaseSynthesis of the aromatic precursor.
oxidoreductaseOxidoreductaseModification of the aromatic ring and side chain.
aminotransferaseAminotransferaseIntroduction of the nitrogen atom.
cyclaseCyclaseFormation of the lactam ring.
omtO-MethyltransferaseAddition of the methyl group to the 4-hydroxyl group to form a methoxy group. nih.govnih.gov
cmtC-MethyltransferaseAddition of the methyl group at the 3-position. nih.gov

Synthetic Applications and Chemical Utility of 4 Methoxy 3 Methylisoindolin 1 One and Analogues

Isoindolinones as Versatile Core Scaffolds in Complex Organic Synthesis

The isoindolinone framework is a cornerstone in the construction of complex molecular architectures, largely due to its rigid bicyclic structure and the presence of a lactam functionality that can be further manipulated. nih.govrsc.org Synthetic chemists have exploited this scaffold to build intricate polycyclic systems, often employing powerful chemical transformations to elaborate the core.

One of the most effective strategies for the construction of the isoindolinone moiety itself is the intramolecular Diels-Alder reaction. nih.gov This approach has been successfully utilized in the synthesis of various complex natural products, demonstrating the utility of isoindolinone precursors in convergent synthetic routes. For instance, the synthesis of cytochalasin B and the potent HIV-1 protease inhibitor L-696,474 both feature an intramolecular Diels-Alder reaction to form the isoindolinone core. nih.gov

The versatility of the isoindolinone scaffold is further highlighted by its use in multicomponent reactions. These reactions allow for the rapid assembly of molecular complexity from simple starting materials in a single step. For example, a one-pot, four-component reaction involving a β-keto lactam, an aldehyde, an isocyanide, and a dienophile has been developed to produce chiral 3-substituted isoindolinones. This method's modularity, achieved by using solid-supported aldehydes and dienophiles, makes it a powerful tool for generating diverse libraries of isoindolinone-containing compounds.

Furthermore, transition metal-catalyzed reactions have emerged as a powerful tool for the synthesis and functionalization of isoindolinones. Ruthenium-catalyzed C-H activation and oxidative cyclization of N-substituted benzamides with allylic alcohols or vinyl sulfones provides an efficient route to 3-substituted isoindolinones. rsc.orgnih.govrsc.org These methods offer a direct and atom-economical approach to access a wide range of functionalized isoindolinone scaffolds.

The following table summarizes selected examples of complex organic syntheses utilizing the isoindolinone scaffold:

Target Molecule/ScaffoldKey Synthetic StrategyPrecursor TypeReference
L-696,474Intramolecular Diels-Alder ReactionIsoindolinone Precursor nih.gov
Aspergillin PZIntramolecular Diels-Alder ReactionIsoindolinone Moiety nih.gov
Chiral 3-Substituted IsoindolinonesSolid-Phase Multicomponent Reactionβ-keto lactam, aldehyde, isocyanide, dienophile
3-Substituted IsoindolinonesRuthenium-Catalyzed C-H Activation/CyclizationN-Substituted Benzamides and Allylic Alcohols rsc.org
Aristolactam AlkaloidsRuthenium-Catalyzed C-H Bond Activation and Dehydro-Diels-Alder Reaction3-Methyleneisoindolin-1-ones nih.govrsc.org

Precursors for the Synthesis of Natural Product Analogues (e.g., Aristolactams, Zinnimidine (B1209266), Ricinine)

The structural similarity of isoindolinones to various natural products makes them ideal starting points for their total synthesis. While the direct synthesis of all the listed natural products from 4-Methoxy-3-methylisoindolin-1-one is not extensively documented, the use of closely related isoindolinone analogues as precursors is well-established, particularly in the synthesis of aristolactam alkaloids.

Aristolactams:

Aristolactams are a class of phenanthrene (B1679779) lactam alkaloids found in various plant species, known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. nih.govnih.gov Several synthetic approaches to aristolactams have been developed that utilize isoindolinone intermediates.

A notable example is the synthesis of Aristolactam BII. nih.gov This synthesis commences with the preparation of a substituted isoindolinone building block. A one-pot Suzuki-Miyaura coupling followed by an aldol (B89426) condensation of a bromo-substituted isoindolinone with a suitable boronic acid derivative, heated in a microwave reactor, affords the aristolactam skeleton in good yield. nih.gov

More recent methods involve a synergistic combination of C-H bond activation and dehydro-Diels-Alder reactions. nih.govrsc.orgrsc.org In this approach, a 3-methyleneisoindolin-1-one, generated via a ruthenium-catalyzed oxidative cyclization, undergoes a dehydro-Diels-Alder reaction with a benzyne (B1209423) precursor to construct the characteristic phenanthrene core of the aristolactam. nih.govrsc.org This methodology has been successfully applied to the synthesis of a library of aristolactam derivatives.

A general synthetic scheme for the synthesis of Aristolactam BII is presented below:

Reactant 1Reactant 2Catalyst/ReagentsProductYieldReference
4-Bromo-5,6-dimethoxy-2-methylisoindolin-1-one2-Formylphenylboronic acidPd(PPh3)2Cl2, Cs2CO3Aristolactam BII90% nih.gov

Zinnimidine and Ricinine:

Currently, there is a lack of direct evidence in the reviewed literature for the synthesis of Zinnimidine or Ricinine using this compound or its close analogues as a starting material. The reported syntheses of these natural products typically employ different synthetic strategies and precursors. For instance, a convenient synthesis of Ricinine and its N-analogues has been reported starting from ethyl α-ethoxyethylidenecyanoacetate.

Integration into Hybrid Molecular Architectures for Chemical Probes

The inherent structural features of the isoindolinone scaffold make it an attractive component for the design of hybrid molecular architectures, particularly for the development of chemical probes. rsc.org The fusion of an isoindolinone with other functional moieties can lead to compounds with novel properties, such as fluorescence, that are useful for biological imaging and sensing applications.

Isoindolinone derivatives have been successfully developed as fluorescent probes. nih.gov For example, a modular solid-phase multicomponent reaction has been used to synthesize 3-substituted isoindolinones that exhibit significant fluorescence with large Stokes shifts. rsc.org These molecules have been shown to rapidly penetrate cells, making them valuable as cell-penetrating probes. By attaching these fluorescent isoindolinone tags to biologically relevant molecules, such as peptides, their uptake and localization within cells can be tracked using microscopy. In one study, a programmed cell death-inducing peptide was labeled with such an isoindolinone-based probe, demonstrating its potential as a drug carrier that can be visualized within cells. rsc.org

The development of hybrid molecules containing the isoindolinone scaffold extends to the creation of inhibitors for specific biological targets. For instance, pyrazole-isoindoline-1,3-dione hybrids have been designed and synthesized as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicides. In these hybrids, the isoindoline-1,3-dione moiety contributes to the binding affinity through π-π stacking interactions with the enzyme's active site.

While specific applications of this compound in this area are not detailed, the broader class of isoindolinones clearly holds significant promise for the construction of sophisticated chemical probes and other functional molecules.

Development of Novel Synthetic Reagents and Catalysts Utilizing the Isoindolinone Framework

The unique chemical properties of the isoindolinone scaffold have also been harnessed in the development of novel synthetic reagents and catalysts. The ability to introduce various substituents at different positions of the isoindolinone ring allows for the fine-tuning of its steric and electronic properties, making it a versatile platform for catalyst design.

An interesting application of isoindolinones in catalysis is their use as nucleophiles in asymmetric reactions. 3-Substituted isoindolinones have been employed as Michael donors in phase-transfer catalyzed asymmetric Michael additions to electron-deficient olefins. nih.gov This reaction allows for the enantioselective synthesis of phthalimidines containing a tetrasubstituted carbon stereocenter. The isoindolinone nitrogen can be substituted with various groups to modulate the reactivity and selectivity of the catalyst system.

Furthermore, the isoindolinone framework can be incorporated into more complex catalytic systems. While not directly involving this compound, the principles can be extended. For example, N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts, can be used to catalyze the synthesis of N-substituted isoindolinone acetates. This demonstrates the interplay between isoindolinone synthesis and catalysis.

The development of isoindolinone-based catalysts is an emerging area of research with the potential to provide novel and efficient methods for a variety of chemical transformations.

Q & A

What are the optimal synthetic routes for 4-Methoxy-3-methylisoindolin-1-one, and how do reaction conditions influence yield and purity?

Level: Basic (Synthesis Optimization)
Methodological Answer:
The synthesis of this compound typically involves cyclization of methoxy-substituted precursors or functionalization of isoindolinone scaffolds. Key variables include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions to introduce methyl/methoxy groups .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency but may require rigorous purification to remove trace impurities .
  • Temperature Control : Reactions conducted at 60–80°C often balance yield and byproduct formation .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for purification. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic (Structural Characterization)
Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm), while carbonyl signals (δ 165–175 ppm) confirm the isoindolinone core .
  • X-Ray Crystallography : Resolves stereoelectronic effects and confirms substituent positions. For example, single-crystal X-ray data from related isoindolinones show bond angles critical for assessing planarity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, with fragmentation patterns distinguishing regioisomers .

How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Level: Advanced (Computational Modeling)
Methodological Answer:

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, methoxy groups lower the LUMO energy, enhancing reactivity toward electrophiles .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns, validated against experimental IC50 values .
  • Solvent Effects : Continuum solvation models (e.g., PCM) assess solubility and stability in aqueous/organic media .

What strategies are employed to evaluate the biological activity of this compound, particularly in drug discovery contexts?

Level: Advanced (Biological Activity Assessment)
Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (e.g., COX-2, kinase assays) quantify IC50 values. Methoxy groups may enhance selectivity via steric effects .
    • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization .
  • Mechanistic Studies :
    • NMR Titrations : Monitor chemical shift changes to map protein-ligand interactions .
    • Metabolic Stability : LC-MS/MS analyzes phase I/II metabolism in hepatocyte models .

How can researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic or computational results)?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:

  • Replicate Experiments : Ensure consistency in synthesis/purification protocols to rule out batch variability .
  • Cross-Validation : Pair DFT-predicted IR spectra with experimental data; deviations >5% suggest structural misassignment .
  • Crystallographic Refinement : Re-analyze X-ray data (e.g., using SHELX) to detect overlooked disorder or hydrogen-bonding networks .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature gradients) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced (Process Chemistry)
Methodological Answer:

  • Byproduct Management : Optimize catalytic systems (e.g., Pd/C) to minimize dehalogenation or over-reduction byproducts .
  • Purification at Scale : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective batch processing .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify susceptible functional groups (e.g., hydrolysis of methoxy substituents) .

How does the introduction of a 3-methyl group affect the physicochemical properties of the isoindolinone scaffold?

Level: Advanced (Structure-Property Relationships)
Methodological Answer:

  • Lipophilicity : Methyl groups increase logP by ~0.5 units, measured via shake-flask/HPLC methods .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows methyl substitution raises melting points by 20–30°C due to enhanced crystal packing .
  • Solubility : Methylation reduces aqueous solubility; co-solvents (e.g., DMSO) or salt formation (e.g., hydrochloride) mitigate this .

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